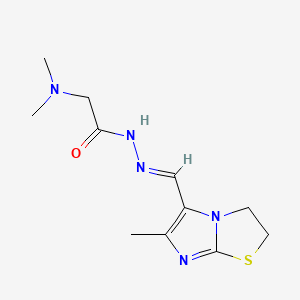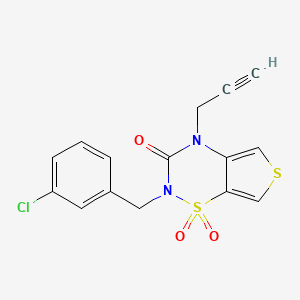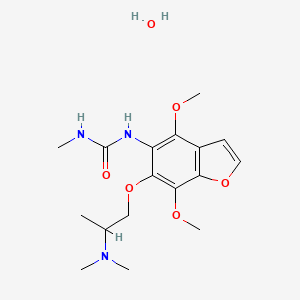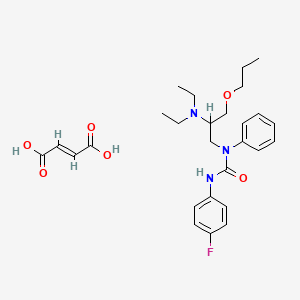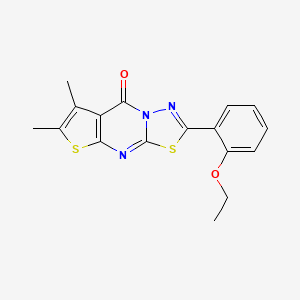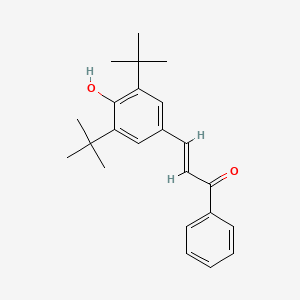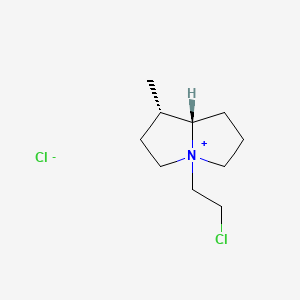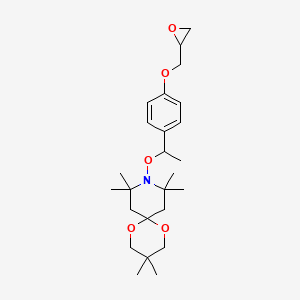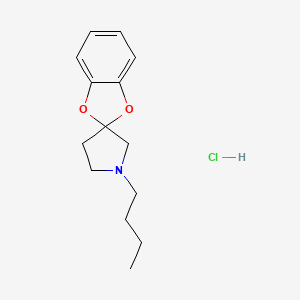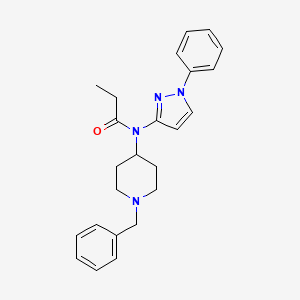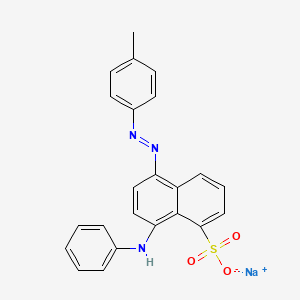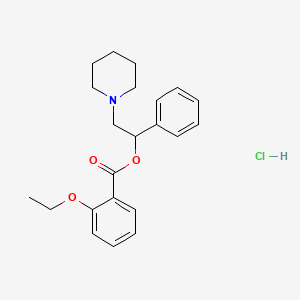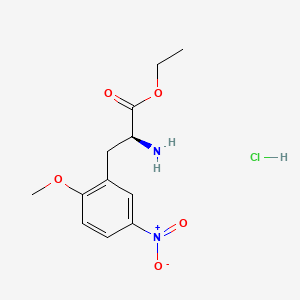
DL-Phenylalanine, 2-methoxy-5-nitro-, ethyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Phenylalanine, 2-methoxy-5-nitro-, ethyl ester, monohydrochloride is a chemical compound with the molecular formula C12H17ClN2O5 and a molecular weight of 304.73 g/mol . This compound is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a methoxy group and a nitro group on the phenyl ring, as well as an ethyl ester and a hydrochloride moiety.
Méthodes De Préparation
The synthesis of DL-Phenylalanine, 2-methoxy-5-nitro-, ethyl ester, monohydrochloride involves several steps. One common method is the esterification of DL-phenylalanine with ethanol in the presence of an acid catalyst, followed by nitration and methoxylation reactions . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as methanol or ethanol, and using reagents like nitric acid for nitration and methanol for methoxylation . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
DL-Phenylalanine, 2-methoxy-5-nitro-, ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming amine derivatives.
Substitution: The methoxy and nitro groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives . Major products formed from these reactions include amino derivatives and substituted phenylalanine esters.
Applications De Recherche Scientifique
DL-Phenylalanine, 2-methoxy-5-nitro-, ethyl ester, monohydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of DL-Phenylalanine, 2-methoxy-5-nitro-, ethyl ester, monohydrochloride involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antioxidant effects . The methoxy group may also play a role in modulating the compound’s biological activity by affecting its binding to target molecules .
Comparaison Avec Des Composés Similaires
DL-Phenylalanine, 2-methoxy-5-nitro-, ethyl ester, monohydrochloride can be compared with other phenylalanine derivatives, such as:
L-Phenylalanine ethyl ester hydrochloride: Similar in structure but lacks the methoxy and nitro groups, leading to different chemical and biological properties.
4-Nitro-L-phenylalanine: Contains a nitro group but lacks the methoxy and ethyl ester groups, resulting in different reactivity and applications.
DL-Phenylalanine methyl ester: Similar ester functionality but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Propriétés
Numéro CAS |
116366-15-5 |
|---|---|
Formule moléculaire |
C12H17ClN2O5 |
Poids moléculaire |
304.72 g/mol |
Nom IUPAC |
ethyl (2S)-2-amino-3-(2-methoxy-5-nitrophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H16N2O5.ClH/c1-3-19-12(15)10(13)7-8-6-9(14(16)17)4-5-11(8)18-2;/h4-6,10H,3,7,13H2,1-2H3;1H/t10-;/m0./s1 |
Clé InChI |
HZZKUPWMHSJEQA-PPHPATTJSA-N |
SMILES isomérique |
CCOC(=O)[C@H](CC1=C(C=CC(=C1)[N+](=O)[O-])OC)N.Cl |
SMILES canonique |
CCOC(=O)C(CC1=C(C=CC(=C1)[N+](=O)[O-])OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


